![molecular formula C10H12N2OS B1586333 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 439692-54-3](/img/structure/B1586333.png)

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one

Descripción general

Descripción

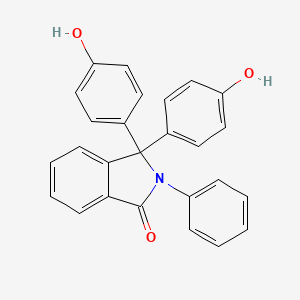

“6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound . It is also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound . The molecular formula is C10H12N2OS .

Molecular Structure Analysis

The molecular structure of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” can be represented by the SMILES string: S1C(C©C)=CC=2N=CNC(=O)C12 . The average mass is 208.280 Da and the mono-isotopic mass is 208.067032 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” include a molecular formula of C10H12N2OS, a net charge of 0, an average mass of 208.280, and a mono-isotopic mass of 208.06703 .Aplicaciones Científicas De Investigación

Chemical Properties

“6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one” is an organic heterobicyclic compound . It has a molecular formula of C10H12N2OS and an average mass of 208.280 . It’s also classified as an organonitrogen heterocyclic compound and an organosulfur heterocyclic compound .

Anticancer Activity

This compound has been synthesized and evaluated for its anticancer activity against kinase enzymes . The results were promising with affinity ranges from 46.7% to 13.3% . Compounds designed with this structure showed potential to activate autophagic and apoptotic cell death in cancer cells .

Tyrosine Kinase Inhibitors

The compound has been evaluated as a tyrosine kinase inhibitor . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus, inhibitors of these enzymes can be effective in the treatment of cancers .

Apoptotic Induction

The compound has been studied for its potential to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells .

Autophagic Induction

The compound has also been evaluated for its potential to induce autophagy in cancer cells . Autophagy is a process by which cells recycle their own components to provide the necessary building blocks for maintaining cellular functions and adapting to nutritional stress .

Antimycobacterial Activity

Thienopyrimidinones, a class of compounds that includes “6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one”, have shown potential to be developed as antitubercular agents . Some of these compounds exhibited very good antimycobacterial activity .

Mecanismo De Acción

Target of Action

The primary target of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

The inhibition of Cyt-bd by 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in the energy metabolism pathway leads to the death of the bacteria .

Pharmacokinetics

It is known that the compound is a metabolite found in the liver of rattus norvegicus (rat) species .

Result of Action

The result of the action of 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one is the death of Mycobacterium tuberculosis . By inhibiting Cyt-bd and disrupting the energy metabolism of the bacteria, 6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one effectively kills the bacteria .

Propiedades

IUPAC Name |

6-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-10(2,3)7-4-6-8(13)11-5-12-9(6)14-7/h4-5H,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRZEVXONXRPQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(S1)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373844 | |

| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-tert-Butyl-3H-thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

439692-54-3 | |

| Record name | 6-tert-Butylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

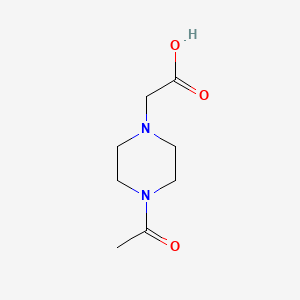

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one](/img/structure/B1586250.png)